3-bromo-1H-pyrrolo[2,3-c]pyridine chemical properties
3-bromo-1H-pyrrolo[2,3-c]pyridine chemical properties
An In-depth Technical Guide to 3-bromo-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Applications
Overview and Strategic Importance
3-bromo-1H-pyrrolo[2,3-c]pyridine, also known by its common synonym 3-Bromo-6-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, makes it a "privileged scaffold." This term is reserved for molecular frameworks that can bind to multiple biological targets, rendering them highly valuable in drug discovery.[1][2]
The strategic placement of a bromine atom at the 3-position of the pyrrole ring is the key to this molecule's utility. This position is activated for a variety of metal-catalyzed cross-coupling reactions, providing a robust and versatile handle for introducing molecular complexity. Consequently, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a crucial intermediate in the synthesis of potent kinase inhibitors for oncology, as well as other targeted therapeutic agents.[1][3] This guide provides a detailed overview of its chemical properties, synthesis, and core applications for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.
Physical and Chemical Properties
The key physicochemical properties of 3-bromo-1H-pyrrolo[2,3-c]pyridine are summarized in the table below. The compound is a stable, solid material under standard laboratory conditions. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane facilitates its use in a wide range of reaction conditions.[4]
| Property | Value | Source(s) |
| CAS Number | 67058-76-8 | [1][4] |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Pale yellow to brown solid | [4] |
| Melting Point | 205-206 °C | |
| Boiling Point | 357 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, Dichloromethane | [4] |
| IUPAC Name | 3-bromo-1H-pyrrolo[2,3-c]pyridine | [5] |
| Synonym | 3-Bromo-6-azaindole | [4] |
Spectroscopic Data
Expert Interpretation: The Boc protecting group on the pyrrole nitrogen significantly alters the electronic environment, generally causing a downfield shift of the adjacent protons compared to the parent N-H compound. The ¹⁵N labeling is for isotopic tracking and does not affect the ¹H NMR spectrum. A certificate of analysis for the parent compound confirms that its ¹H-NMR spectrum conforms to the expected structure.[7]
| Nucleus | Chemical Shift (δ ppm) and Multiplicity (for Boc-protected, ¹⁵N-labeled derivative) |
| ¹H NMR | δ 8.80 (d, J = 1.4 Hz, 1H), 8.36 (d, J = 5.5 Hz, 1H), 7.82 (s, 1H), 7.62 (dd, J = 5.5, 1.4 Hz, 1H), 1.69 (s, 9H) |
Note: Data obtained from the Supporting Information of a study on ¹⁵N isotopic exchange.[6]
Synthesis and Purification
The most direct and widely adopted strategy for preparing 3-bromo-1H-pyrrolo[2,3-c]pyridine is the regioselective electrophilic bromination of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold.[1] The electron-rich nature of the pyrrole ring directs the electrophilic attack preferentially to the C3 position.[1]
Causality in Reagent Selection:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. It is a solid, easy-to-handle source of electrophilic bromine (Br⁺) that allows for controlled, mono-bromination of activated aromatic systems, minimizing over-bromination side products.[8]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically used. It effectively dissolves the starting materials and reagents while remaining inert to the electrophilic bromination conditions.[8]
Representative Experimental Protocol: Electrophilic Bromination
The following protocol is adapted from a procedure for a structurally similar substrate and represents a standard method for this transformation.[8]
-
Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) to the solution in portions at room temperature. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, pour the reaction mixture into water. This will precipitate the crude product.
-
Purification: Collect the solid product by filtration. The crude material can be further purified by recrystallization or flash column chromatography on silica gel to yield pure 3-bromo-1H-pyrrolo[2,3-c]pyridine.
Chemical Reactivity: The Gateway to Complexity
The synthetic value of 3-bromo-1H-pyrrolo[2,3-c]pyridine lies in the reactivity of its C-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming C-C and C-N bonds.[1]
Key Reactions Include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.[1]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Ullmann Condensation: A copper-catalyzed reaction for forming C-N or C-O bonds.[9]
Application in Drug Discovery: A Patent Case Study
The practical utility of 3-bromo-1H-pyrrolo[2,3-c]pyridine is best illustrated through its application in the synthesis of potential therapeutics. Patent literature provides a wealth of field-proven examples. For instance, it has been used as a key starting material in the development of novel inhibitors of the menin-MLL interaction, a target for certain types of leukemia.[9]
Protocol from Patent WO2018053267A1: N-Arylation[10]
This protocol demonstrates the use of the title compound in a copper-catalyzed Ullmann condensation to form a key C-N bond.
-
Vessel Charging: A mixture of 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), 5-fluoro-2-iodobenzoic acid (1.0 eq), copper powder (0.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) is charged into a reaction vessel containing anhydrous DMF.
-
Reaction Conditions: The mixture is stirred at 130 °C for 18 hours. The high temperature is necessary to drive the copper-catalyzed coupling.
-
Workup and Isolation: After the reaction, the mixture is concentrated under high vacuum. The residue is diluted with water and then subjected to purification (e.g., chromatography) to isolate the desired N-arylated product, which serves as a downstream intermediate for more complex drug candidates.
This example authoritatively grounds the compound's role as a validated starting material in a real-world drug development program.
Safety and Handling
As a laboratory chemical, 3-bromo-1H-pyrrolo[2,3-c]pyridine must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- Al-awar, R., et al. (2010). Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. (U.S. Patent No. US20100305084A1). U.S.
- Ciavarri, J., et al. (2018). Inhibitors of the menin-mll interaction. (Patent No. WO2018053267A1).
-
Douglas, C. J., & Overman, L. E. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC. [Link]
-
Ritter, T., et al. (2022). Supporting Information for 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. Amazon S3. [Link]
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Bracher, F., et al. (2018). Structure-based design and synthesis of novel CLK1 inhibitors. LMU Munich University Library. [Link]
-
Kovalenko, S. M., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molbank, 2024(2), M1838. [Link]
Sources
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